molecular formula C14H11N3O7S2 B14664442 9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide CAS No. 50541-90-7

9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide

Cat. No.: B14664442
CAS No.: 50541-90-7
M. Wt: 397.4 g/mol
InChI Key: IDVLCOBONFHGRU-UHFFFAOYSA-N
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Description

9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide is a complex organic compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include xanthene derivatives, which undergo sulfonation and subsequent amide formation. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit strong fluorescence.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress pathways by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms . This activation can lead to the expression of antioxidant proteins that protect against oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide stands out due to its dual sulfonamide groups, which confer unique chemical reactivity and potential biological activity. This structural feature differentiates it from other xanthene derivatives and expands its range of applications in various fields.

Properties

CAS No.

50541-90-7

Molecular Formula

C14H11N3O7S2

Molecular Weight

397.4 g/mol

IUPAC Name

9-oxo-5,7-disulfamoylxanthene-2-carboxamide

InChI

InChI=1S/C14H11N3O7S2/c15-14(19)6-1-2-10-8(3-6)12(18)9-4-7(25(16,20)21)5-11(13(9)24-10)26(17,22)23/h1-5H,(H2,15,19)(H2,16,20,21)(H2,17,22,23)

InChI Key

IDVLCOBONFHGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)C3=C(O2)C(=CC(=C3)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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